molecular formula C12H15N3O B3433424 (2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 291763-82-1

(2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B3433424
CAS No.: 291763-82-1
M. Wt: 217.27 g/mol
InChI Key: NWICJUWRYQGPBZ-ONEGZZNKSA-N
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Description

(2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a chalcone derivative featuring an α,β-unsaturated ketone core. The compound is distinguished by a piperazine moiety at the ketone position and a pyridin-3-yl group at the terminal aromatic ring. Synthetically, it is typically prepared via Claisen-Schmidt condensation between a piperazine-containing acetophenone derivative and pyridine-3-carbaldehyde under basic conditions .

Properties

IUPAC Name

(E)-1-piperazin-1-yl-3-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-12(15-8-6-13-7-9-15)4-3-11-2-1-5-14-10-11/h1-5,10,13H,6-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWICJUWRYQGPBZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C=CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C(=O)/C=C/C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701215445
Record name (2E)-1-(1-Piperazinyl)-3-(3-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291763-82-1
Record name (2E)-1-(1-Piperazinyl)-3-(3-pyridinyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=291763-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-1-(1-Piperazinyl)-3-(3-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701215445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one typically involves the condensation of a piperazine derivative with a pyridine aldehyde under basic conditions. Common reagents include sodium hydroxide or potassium carbonate, and the reaction is often carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the piperazine ring or the pyridine ring.

    Reduction: Reduction reactions may target the double bond in the prop-2-en-1-one moiety.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, compounds with piperazine and pyridine groups are often investigated for their potential as enzyme inhibitors or receptor ligands.

Medicine

In medicine, such compounds may be explored for their potential therapeutic effects, including antimicrobial, antiviral, or anticancer activities.

Industry

Industrially, these compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Table 1: Selected Piperazine-Substituted Chalcones

Compound Substituent on Ring B Melting Point (°C) Yield (%)
3d p-tolyl 77.8–78.4 75
3e 4-CF3 83.1–83.3 76
3f 4-OCH3 79.2–80.4 83

Non-Piperazine Chalcones

Dimethylamino and Pyridine Variants

  • (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one: Replacing piperazine with dimethylamino reduces steric bulk but maintains electron-donating properties. This analog is reported as an impurity in pharmaceutical intermediates .
  • (2E)-1-(Anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one (3PANC): A non-piperazine chalcone with anthracene and pyridin-3-yl groups, this compound demonstrated superior third-order NLO susceptibility (χ⁽³⁾ = 1.92 × 10⁻¹² esu) compared to pyridin-2-yl analogs, highlighting the importance of substitution position on optical properties .

Bioactive Chalcones

  • Cardamonin: A non-piperazine chalcone with an IC50 of 4.35 μM against a kinase target, outperforming piperazine-substituted analogs. Its activity is attributed to hydroxyl groups at ortho/para positions on ring A and minimal substitution on ring B .
  • Structural features include a dimethylaminophenyl group, which may mimic the target compound’s pyridin-3-yl moiety .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (EWGs) : Trifluoromethyl (3e) and halogens enhance bioactivity and thermal stability but may reduce solubility .
  • Electron-Donating Groups (EDGs) : Methoxy (3f) and methyl (3d) improve NLO responses by increasing conjugation length .
  • Piperazine vs. Non-Piperazine: Piperazine derivatives generally show lower bioactivity than non-piperazine chalcones (e.g., cardamonin) due to steric hindrance, but they excel in applications requiring modular hydrogen bonding (e.g., crystallography, NLO materials) .

Physicochemical and Spectral Properties

  • Thermal Stability : Piperazine-substituted chalcones exhibit melting points between 77–86°C, correlating with substituent polarity. The trifluoromethyl analog (3e) has the highest melting point .
  • Spectroscopy : FT-IR and NMR data confirm the α,β-unsaturated ketone (C=O stretch ~1634 cm⁻¹) and piperazine NH signals (δ 1.5–2.5 ppm in ¹H NMR) .

Biological Activity

(2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its effects on various cancer cell lines, its mechanism of action, and its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H15N3O
  • Molecular Weight : 229.28 g/mol

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated against human breast cancer cells, showing moderate to significant efficacy.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
5eMCF-7 (Breast)18Inhibition of PARP1 activity
5aMCF-7 (Breast)57.3Induction of apoptosis via CASPASE activation

In a study published in Molecules, compounds similar to this compound were shown to inhibit PARP1 activity, leading to increased apoptosis in cancer cells through enhanced CASPASE 3/7 activity . This suggests that the compound could serve as a potential lead for developing new PARP inhibitors for oncology.

2. Enzyme Inhibition

The compound has been identified as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis. This inhibition can affect cellular metabolism and energy production, making it a candidate for further investigation in metabolic disorders and cancer therapy.

Table 2: Enzyme Inhibition Data

EnzymeCompoundIC50 (µM)
NAMPTThis compound0.0032

The inhibition constant indicates a potent interaction with the NAMPT enzyme, suggesting that this compound could be useful in conditions where NAD+ metabolism is dysregulated .

The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:

Key Mechanisms:

  • PARP Inhibition : By inhibiting PARP enzymes, the compound disrupts DNA repair mechanisms in cancer cells, leading to increased cell death.
  • Induction of Apoptosis : Enhanced CASPASE activity indicates that the compound promotes apoptotic pathways, which is crucial for eliminating cancerous cells.

Case Studies

In a recent clinical investigation, compounds structurally related to this compound were tested for their efficacy against various cancer types. The results demonstrated significant tumor reduction in preclinical models, supporting further development into clinical trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Reactant of Route 2
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(2E)-1-(piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

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